3-Methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine family. This compound is characterized by a pyrrole ring fused to a pyridine ring, with a methyl group at the 3-position of the pyrrole. Its unique structural features contribute to its diverse biological activities and potential applications in medicinal chemistry.
3-Methyl-1H-pyrrolo[2,3-c]pyridine falls under the classification of heterocyclic compounds, specifically as a pyrrolopyridine derivative. These compounds are known for their pharmacological properties, making them significant in drug discovery and development.
The synthesis of 3-Methyl-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods, primarily involving cyclization reactions of suitable precursors. One effective approach involves:
The synthesis often requires purification steps such as silica gel chromatography to isolate the desired product from reaction mixtures. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
3-Methyl-1H-pyrrolo[2,3-c]pyridine features a bicyclic structure consisting of a five-membered pyrrole ring fused to a six-membered pyridine ring. The methyl group at position 3 of the pyrrole contributes to its unique chemical properties.
3-Methyl-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions, including:
Understanding these reactions is crucial for developing derivatives with enhanced biological activity or improved pharmacokinetic profiles.
The mechanism of action for compounds like 3-Methyl-1H-pyrrolo[2,3-c]pyridine often involves interaction with specific biological targets such as enzymes or receptors. For instance, some derivatives have shown potential as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to antitumor effects in cancer cell lines .
Preliminary studies indicate that certain derivatives exhibit IC₅₀ values in the low micromolar range against various cancer cell lines, demonstrating significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Relevant physicochemical analyses suggest that 3-Methyl-1H-pyrrolo[2,3-c]pyridine adheres to Lipinski's rules for drug-likeness, indicating good potential for pharmaceutical applications .
The compound has garnered interest in medicinal chemistry due to its potential applications as:
Regioselective modification of the fused pyrrole-pyridine system enables precise installation of substituents at electronically distinct positions (C-3, C-5, C-6). The C-3 position exhibits heightened nucleophilicity due to electron donation from the pyrrole nitrogen, favoring electrophilic substitutions and metal-catalyzed couplings. Conversely, the pyridine ring (C-5/C-6) requires directed ortho-metalation or Minisci-type reactions for functionalization. Ortho-lithiation at C-5 is achievable using n-BuLi/TMEDA at −78°C, with quenching by electrophiles (e.g., DMF, I₂) yielding aldehydes or iodinated derivatives [5]. For C-6 halogenation, in situ N-oxidation with m-CPBA followed by nitration with fuming HNO₃/H₂SO₄ provides 4-nitro-1-oxide intermediates, enabling subsequent SNAr reactions [7]. Minisci alkylation under radical conditions (AgNO₃, K₂S₂O₈) selectively functionalizes electron-deficient C-4 positions [5].
Table 1: Regioselective Functionalization Strategies
Position | Method | Key Reagents/Conditions | Application Example |
---|---|---|---|
C-3 | Electrophilic Aromatic Substitution | NBS/AIBN, CCl₄, reflux | 3-Bromomethyl derivative |
C-5 | Directed ortho-Metalation | n-BuLi/TMEDA, −78°C; Electrophile quench | 5-Formyl intermediate |
C-6 | SNAr after N-Oxidation/Nitration | m-CPBA → fuming HNO₃/H₂SO₄ | 6-Bromo-1H-pyrrolo[3,2-c]pyridine |
C-4 | Minisci Reaction | •CF₂H source, AgNO₃/K₂S₂O₈, acid | 4-Difluoromethylated analogs |
Suzuki-Miyaura and Stille couplings are pivotal for introducing aryl/heteroaryl groups at C-3. Bromination at C-3 using NBS generates 3-bromo-1H-pyrrolo[2,3-c]pyridine, which serves as a versatile coupling partner. Key to success is N1-protection (e.g., SEM group) to prevent catalyst poisoning. For 3-methylation, Kumada coupling with methylmagnesium bromide (MeMgBr) and Pd(dppf)Cl₂ achieves >85% yield under anhydrous conditions [5]. Alternatively, B-alkyl Suzuki couplings utilize methylboronic acid with Pd-NHC catalysts (e.g., [Pd(IPr)(cin)Cl]) for challenging sp³-sp² bonds [5] [7]. In the synthesis of tubulin inhibitors, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine undergoes Suzuki coupling with indolylboronic acids to afford 3-methyl-6-(1H-indol-5-yl) derivatives (e.g., compound 10t) [7].
Reaction Scheme:6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine + R-B(OH)₂ →[Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C] →6-Aryl-3-methyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
Microwave irradiation significantly accelerates key steps in pyrrolo[2,3-c]pyridine synthesis, including cyclization, heterocycle formation, and coupling reactions. N-Oxide formation from 2-bromo-5-methylpyridine using m-CPBA completes in 20 minutes (vs. 12 hours conventionally) under 150 W irradiation [7] [8]. Cyclodehydrogenation of enone intermediates (e.g., 14 → 15) employs iron powder/AcOH under microwave conditions (300 W, 15 min), achieving 92% yield versus 40% with thermal methods [7]. Suzuki couplings under microwave irradiation (Pd(OAc)₂, K₂CO₃, DMF, 150°C) reduce reaction times from 24 hours to 30 minutes while improving yields by 15–25% [8].
Table 2: Microwave vs. Conventional Synthesis
Reaction Step | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
N-Oxidation | 12 h, 25°C | 20 min, 150 W | 78% → 92% |
Cyclodehydrogenation | 8 h reflux, 40% yield | 15 min, 300 W, 92% yield | +52% |
Suzuki Coupling (C-6 Arylation) | 24 h, 80°C, 70% yield | 30 min, 150°C, 85% yield | +15% |
N-Deprotection (SEM group) | 12 h, TFA/DCM, RT | 20 min, TFA/DCM, 100 W | No change |
N1-H protection is essential to direct metalation or coupling reactions to C-3. The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers optimal balance: installed using SEM-Cl/DIEA/DMF (0°C to RT, 4 h, 88% yield), stable under basic/weakly acidic conditions, and removable by TFA/DCM (20 min, microwave-assisted) without affecting methyl or aryl substituents [7]. For pyridine nitrogen protection, SEM is similarly effective, though tert-butoxycarbonyl (Boc) groups are avoided due to ring-opening risks. In the synthesis of ACC1 inhibitors, SEM-protected methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes hydrolysis and amidation before deprotection [2]. Post-coupling deprotection of SEM uses concentrated HCl/dioxane (RT, 6 h) or ZnBr₂ in DCM [7].
Critical Considerations:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: